molecular formula C25H33N5O B2836340 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 2097899-85-7

3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine

Cat. No.: B2836340
CAS No.: 2097899-85-7
M. Wt: 419.573
InChI Key: NAPPGHBYFPOTQA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. Its structure incorporates two key heterocyclic systems: a piperazine and a pyridazine . The piperazine moiety is a privileged scaffold in drug discovery, frequently employed to optimize pharmacokinetic properties and serve as a linker to position pharmacophoric groups effectively in three-dimensional space . Piperazine-containing compounds are prevalent in numerous FDA-approved therapies, including kinase inhibitors, receptor modulators, and antipsychotic agents . The specific incorporation of a 2,3-dimethylphenyl substituent on the piperazine ring is a structural feature of interest for exploring receptor affinity and selectivity. Furthermore, pyridazine derivatives have been extensively investigated in scientific literature for their diverse biological activities. Research on structurally related pyridazine compounds has highlighted their potential as non-opioid analgesics and anti-inflammatory agents, offering a promising profile with reduced gastrointestinal side effects compared to other drug classes . The molecular architecture of this compound, which links the pyridazine core to a piperidine ring that is functionalized with the 2,3-dimethylphenylpiperazine carboxamide, suggests its primary utility as a versatile intermediate or target for high-throughput screening in hit-to-lead optimization campaigns. Researchers may find value in this compound for projects targeting central nervous system (CNS) disorders, pain management, or inflammatory conditions. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(6-cyclopropylpyridazin-3-yl)piperidin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O/c1-18-5-3-7-23(19(18)2)28-13-15-29(16-14-28)25(31)21-6-4-12-30(17-21)24-11-10-22(26-27-24)20-8-9-20/h3,5,7,10-11,20-21H,4,6,8-9,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPGHBYFPOTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H28N6C_{23}H_{28}N_{6}. The compound features a cyclopropyl group, a piperazine moiety, and a pyridazine ring, which are known to contribute to its pharmacological properties.

Antitumor Activity

Research indicates that piperazine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines. A study demonstrated that certain piperazine derivatives possess strong antiproliferative effects against breast cancer cells, with IC50 values indicating effective concentration levels for inducing cell death .

The mechanism of action for this compound appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : It has been observed that the compound can induce cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
  • Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation, leading to programmed cell death .

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown potential neuroprotective effects. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases .

Cytotoxicity Profile

While the compound exhibits potent biological activity, its cytotoxicity profile is also critical for therapeutic applications. Comparative studies have indicated that it possesses lower cytotoxicity towards normal cells than towards cancer cells, which is favorable for potential clinical use .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
NeuroprotectiveReduction in oxidative stress
CytotoxicityLower toxicity towards normal cells
MechanismDescriptionReference
Cell Cycle ArrestInduces G2/M phase arrest
Apoptosis InductionActivates mitochondrial pathways
Anti-inflammatory EffectsReduces inflammation in neuronal cells

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study evaluated the effects of various piperazine derivatives on MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability with an IC50 value of 12 µM after 48 hours of treatment. The study concluded that this compound could be further explored as a therapeutic agent in breast cancer treatment .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of the compound using SH-SY5Y neuronal cells exposed to oxidative stress. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .

Scientific Research Applications

Therapeutic Potential

The compound exhibits promising properties in several therapeutic areas:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds have shown efficacy in treating depression and anxiety disorders. The structural features of 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine suggest potential interactions with serotonin receptors, which are crucial targets for antidepressant drugs .
  • Antipsychotic Properties : Similar compounds have been evaluated for their antipsychotic effects. The modulation of dopaminergic and serotonergic pathways by piperazine derivatives is well-documented, making this compound a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders .
  • Analgesic Effects : Some studies have indicated that piperidine and pyridazine derivatives possess analgesic properties. The incorporation of cyclopropyl groups may enhance the lipophilicity and receptor binding affinity, potentially leading to effective pain relief options .

In Vitro Studies

In vitro studies have shown that the compound can inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), which could further contribute to its antidepressant effects .

Clinical Trials

A clinical trial evaluating the efficacy of similar piperazine derivatives reported significant improvements in depressive symptoms among participants treated with these compounds compared to placebo groups . This suggests that this compound may warrant further clinical investigation.

Comparison with Similar Compounds

Key Observations:

Position 3 Modifications :

  • The cyclopropyl group in the target compound and 10n may confer metabolic stability compared to chloro or sulfanyl groups (e.g., in BI85100) .
  • Chlorine in 3-chloro-6-substituted pyridazines () enhances electrophilicity but may increase toxicity risks .

The piperidine-carboxyl linker in the target compound and BI85100 introduces conformational rigidity, which may optimize receptor binding compared to direct piperazine attachments () .

Pharmacological and Functional Insights

  • Enzyme Inhibition: Compound 10n () inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. Its difluorophenoxy-pyrazole substituent suggests halogen bonding plays a critical role in enzyme interaction, a feature absent in the target compound .
  • Anti-Bacterial Activity : The 2,3-dimethylphenyl group in the target compound may enhance Gram-positive bacterial targeting compared to 2-fluorophenyl derivatives (), as alkyl groups often improve penetration through lipid-rich bacterial membranes .
  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of piperazine-piperidine intermediates (similar to BI85100, ), whereas simpler analogs () use single-step nucleophilic substitutions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires:

  • Reaction Conditions : Precise temperature control (e.g., 20–25°C for coupling reactions) and solvent selection (e.g., dichloromethane for nucleophilic substitutions) to minimize side products .
  • Purification : Use of silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and recrystallization from ethanol to isolate intermediates .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : 1H^1H-NMR (500 MHz, CDCl₃) to verify proton environments, 13C^{13}C-NMR for carbon backbone analysis, and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
  • Purity Assessment : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm. Elemental analysis (C, H, N) to validate empirical formula .

Q. What biological assays are appropriate for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCRs) to measure KiK_i values .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers systematically investigate structure-activity relationships (SAR) of the piperazine and pyridazine moieties?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with modifications to the cyclopropyl group, piperazine carbonyl, or 2,3-dimethylphenyl substituent. Compare binding affinities using surface plasmon resonance (SPR) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors. QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
  • In Vivo Validation : Pharmacokinetic studies in rodents to assess bioavailability and brain penetration (logBB calculations) .

Q. What experimental strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?

Methodological Answer:

  • Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with LC-MS/MS quantification) .
  • Metabolite Identification : Use 14C^{14}C-labeling or HRMS to track metabolic pathways and identify active/inactive metabolites .
  • Target Engagement : PET imaging with radiolabeled analogs (e.g., 11C^{11}C-labeled compound) to confirm target binding in vivo .

Q. How can computational tools improve blood-brain barrier (BBB) penetration in derivatives?

Methodological Answer:

  • Physicochemical Optimization : Calculate logP (ALOGPS) and polar surface area (PSA) to meet Lipinski’s Rule of Five (PSA < 90 Ų, logP 2–5) .
  • Molecular Dynamics (MD) : Simulate BBB permeability using PAMPA-BBB models or MD trajectories in lipid bilayers .
  • In Silico Toxicity : Use ADMET predictors (e.g., SwissADME) to filter compounds with hERG or CYP450 inhibition risks .

Q. What methodologies elucidate the compound’s mechanism of action with GPCRs?

Methodological Answer:

  • Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) in HEK293 cells expressing recombinant receptors .
  • Bioluminescence Resonance Energy Transfer (BRET) : Study receptor dimerization or β-arrestin recruitment .
  • Mutagenesis : Create receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors for enzyme assays) and harmonize cell lines/passage numbers .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and account for batch-to-batch compound variability via QC testing .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to compare effect sizes across studies and identify outliers .

Experimental Design Considerations

Q. What parameters ensure reproducibility in multi-step synthetic routes?

Methodological Answer:

  • Intermediate Stability : Store intermediates under inert atmospheres (N₂) at –20°C to prevent degradation .
  • Reaction Monitoring : Track progress via TLC (Rf values) or inline IR spectroscopy for real-time analysis .
  • Batch Records : Document exact stoichiometry, solvent grades, and equipment calibration data .

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